molecular formula C16H15N3OS B12214334 3-(3-Methoxy-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione

3-(3-Methoxy-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione

Cat. No.: B12214334
M. Wt: 297.4 g/mol
InChI Key: AMKJWTGMEIQZQR-UHFFFAOYSA-N
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Description

3-(3-Methoxy-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione is a heterocyclic compound belonging to the class of 1,3,5-triazines

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methoxy-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and phenyl groups contribute to its stability and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione

InChI

InChI=1S/C16H15N3OS/c1-20-14-9-5-8-13(10-14)19-11-17-15(18-16(19)21)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,17,18,21)

InChI Key

AMKJWTGMEIQZQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CN=C(NC2=S)C3=CC=CC=C3

Origin of Product

United States

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